Rabdosiin

描述

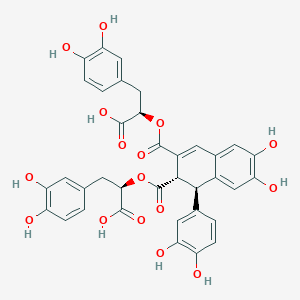

Rabdosiin is a caffeic acid tetramer linked to a lignan skeleton, first isolated from Rabdosia japonica (Lamiaceae) . It exists as enantiomers, (-)-rabdosiin and (+)-rabdosiin, which have been identified in plants across the Boraginaceae family, including Lithospermum erythrorhizon and Eritrichium sericeum . Structurally, it comprises four caffeic acid units connected via ester bonds, distinguishing it from simpler phenolic derivatives like rosmarinic acid (a caffeic acid dimer) .

This compound exhibits diverse bioactivities:

- Antioxidant: Scavenges reactive oxygen species (ROS) and inhibits hyaluronidase/β-hexosaminidase release .

- Antiallergic: Suppresses histamine release in mast cells .

- Antiproliferative: Demonstrates selective cytotoxicity against cancer cells (e.g., MCF-7, SKBR3, HCT-116) with minimal effects on normal peripheral blood mononuclear cells (PBMCs) .

Its biosynthesis involves 3-(3,4-dihydroxyphenyl) lactic acid as a precursor, linking it to rosmarinic acid pathways .

属性

CAS 编号 |

119152-54-4 |

|---|---|

分子式 |

C36H30O16 |

分子量 |

718.6 g/mol |

IUPAC 名称 |

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |

InChI 键 |

VKWZFIDWHLCPHJ-SEVDZJIVSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Key on ui other cas no. |

119152-54-4 |

同义词 |

rabdosiin |

产品来源 |

United States |

准备方法

Plant-Based Extraction Methods

Source Material and Initial Extraction

Rabdosiin is naturally occurring in plants such as Ocimum sanctum L. (holy basil) and Eritrichium sericeum. The aerial parts of O. sanctum are typically air-dried, finely ground, and subjected to sequential solvent extraction. A protocol from O. sanctum involved initial extraction with dichloromethane (100%) to remove nonpolar constituents, followed by methanol:water (7:3) for polar compounds like this compound. This stepwise extraction ensures selective isolation of phenolic derivatives.

Fractionation and Purification Techniques

The methanol extract undergoes liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to enrich this compound in the polar fractions. Subsequent purification employs:

-

Vacuum Liquid Chromatography (VLC) : Silica gel columns with cyclohexane/EtOAc gradients (e.g., 80:20 to 30:70) yield preliminary fractions.

-

Column Chromatography (CC) : Further fractionation on silica gel or Sephadex LH-20 refines subgroups based on polarity.

-

Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) : Final isolation uses isocratic elution (e.g., methanol:acetic acid 7:3) to achieve >95% purity.

Table 1: Key Steps in O. sanctum this compound Isolation

| Step | Conditions | Yield |

|---|---|---|

| Initial Extraction | Dichloromethane → Methanol:Water (7:3) | 7.7 g extract |

| Fractionation | EtOAc/n-BuOH partitioning | 5.3 g (BuOH) |

| VLC | Cyclohexane/EtOAc (70:30) | 401.7 mg |

| Preparative HPLC | Methanol:AcOH 5% (7:3), 23.90 min retention | 7.5 mg |

Chemical Synthesis Approaches

Precursor Preparation and Protection

A biomimetic synthesis route starts with 3-(3',4'-dihydroxyphenyl)-(S)-lactic acid (23 ) and caffeic acid (25 ). Protecting groups (allyl ethers) are introduced to phenolic hydroxyls to prevent undesired side reactions. For example:

Convergent Coupling Strategies

The protected precursors undergo esterification using carbodiimide coupling agents (e.g., DCC/DMAP), forming a pentallylated intermediate (29 ). Oxidative free radical coupling-cyclization with Mn(OAc)₃ generates the lignan core, though with poor diastereoselectivity (1:1 ratio of 41 and 42 ).

Deprotection and Final Product Isolation

Global deprotection using palladium(0) catalysts (e.g., Pd/C, HCO₂NH₄) removes allyl groups, yielding (+)-Rabdosiin (41 ). The overall yield from 23 and 25 is ~9%, comparable to rosmarinic acid syntheses.

Table 2: Synthesis Protocol Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Allyl bromide, K₂CO₃ | Tri/di-O-allyl derivatives |

| Coupling | DCC, DMAP, CH₂Cl₂ | Pentallylated intermediate |

| Oxidative Cyclization | Mn(OAc)₃, AcOH/H₂O | Lignan core formation |

| Deprotection | Pd/C, HCO₂NH₄, THF | (+)-Rabdosiin (41) |

Comparative Analysis of Preparation Methods

Table 3: Extraction vs. Synthesis Comparison

Challenges and Optimization Strategies

化学反应分析

辣根素会经历各种化学反应,包括氧化、还原和取代。 它已被证明是有效的活性氧清除剂,以及透明质酸酶和 β-六糖胺酶释放的抑制剂 。 这些反应中常用的试剂包括氧化剂和还原剂,尽管具体的条件和试剂还没有得到广泛的记录。 这些反应形成的主要产物包括各种酚类衍生物 .

科学研究应用

Antioxidant Properties

Rabdosiin has been identified as a potent antioxidant, effectively scavenging reactive oxygen species (ROS). Studies indicate that it exhibits significant hyaluronidase-inhibitory activity, which is crucial in managing allergic reactions and inflammatory conditions. For instance, this compound demonstrated the highest scavenging activity against superoxide anion radicals and hydroxyl radicals compared to other caffeic acid derivatives.

Antiallergic Activity

Research has shown that this compound can inhibit the release of beta-hexosaminidase from cultured cells by over 90% at a concentration of 2 mM. This suggests its potential utility in treating allergic conditions by modulating histamine release and other allergic mediators.

Antiviral Properties

This compound and its derivatives have been explored for their antiviral effects, particularly against hepatitis B virus (HBV). Studies indicate that this compound can inhibit HBV replication by targeting specific viral polymerase interactions, suggesting its potential as a therapeutic agent for viral infections.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. The following table summarizes its minimum inhibitory concentrations (MIC) against selected pathogens:

| Pathogen | MIC (mg/mL) | References |

|---|---|---|

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 0.8 | |

| Candida albicans | 0.1 | |

| Bacillus subtilis | 1.0 | |

| Streptococcus pyogenes | 0.1 |

This antimicrobial efficacy positions this compound as a potential candidate for developing natural antibiotics.

Cancer Research

Recent studies have highlighted this compound's cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, suggesting its selective action against malignant cells. The following case study illustrates this application:

Case Study: Cytotoxicity Against Cancer Cells

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Human cancer cell lines were treated with varying concentrations of this compound, and cell viability was assessed using the MTT assay.

- Results : this compound exhibited an IC50 value of approximately 80 µg/mL, indicating significant cytotoxicity against cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs).

Agricultural Applications

This compound's role extends into agriculture, where it is utilized as a natural phytogenic additive in animal nutrition and pest control due to its antimicrobial properties.

Use in Animal Nutrition

This compound is being investigated as a natural feed additive to enhance gut health and improve growth performance in livestock. Its antimicrobial properties can help reduce the incidence of enteric infections in animals.

Pest Control

The compound has also been studied for its potential as a biopesticide due to its efficacy against various plant pathogens, thereby promoting sustainable agricultural practices.

作用机制

与相似化合物的比较

辣根素因其咖啡酸的四聚体结构而独一无二。 相似的化合物包括:

迷迭香酸: 咖啡酸的二聚体,具有抗氧化和抗炎特性.

丹参酸: 另一种具有类似生物活性的咖啡酸衍生物.

柴胡酸 C: 一种对癌细胞系具有细胞毒性的木脂素.

相似化合物的比较

Rabdosiin belongs to a class of caffeic acid oligomers. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

Structural Complexity and Bioactivity :

- This compound’s tetrameric structure enhances its antioxidant and antiproliferative potency compared to rosmarinic acid (dimer) and globoidnan B (trimer). For example, this compound’s ABTS radical scavenging activity (EC₅₀: 11.13 µM) surpasses globoidnan B (EC₅₀: 18.7 µM) and rosmarinic acid (EC₅₀: 29.14 µM) .

- The lignan moiety in this compound may contribute to its unique selectivity for cancer cells, as seen in its low IC₅₀ (18.7 µM in HCT-116) versus rosmarinic acid (IC₅₀: >100 µM) .

Mechanistic Differences: this compound induces apoptosis in cancer cells via mitochondrial pathways, while rosmarinic acid primarily modulates NF-κB and COX-2 signaling .

Synergistic Effects: this compound’s bioactivity is amplified in plant extracts (e.g., Ocimum sanctum methanol extract) due to synergy with terpenoids and flavonoids . In contrast, danshensu requires combination with other compounds (e.g., salvianolic acid B) for optimal efficacy .

Source-Specific Production :

- This compound is enriched in Eritrichium sericeum callus cultures (1.8% dry weight), whereas rosmarinic acid dominates in Lithospermum erythrorhizon (4.6% dry weight) .

生物活性

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a caffeic acid moiety. Its molecular formula is , and it is classified as a phenolic compound. The compound exhibits significant solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, this compound has shown promising results against various human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), SKBR3 (breast cancer), HCT-116 (colon cancer).

- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of this compound.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating this compound's potential as an anticancer agent.

Antioxidant Activity

This compound exhibits strong antioxidant properties, attributed to its ability to scavenge free radicals. The antioxidant activity was measured using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity of this compound

These values suggest that this compound is a potent antioxidant, capable of protecting cells from oxidative stress.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibitory activities of this compound. It has been shown to inhibit key enzymes involved in various metabolic pathways:

- Acetylcholinesterase : this compound demonstrated significant inhibition, which may have implications for neuroprotective strategies.

- Tyrosinase : The compound also exhibited tyrosinase inhibitory activity, relevant for skin whitening applications.

Table 3: Enzyme Inhibition by this compound

Antiallergic Activity

This compound has been studied for its antiallergic properties. It was found to inhibit the release of histamine from mast cells, which is crucial in allergic reactions. This activity was assessed using in vitro models simulating allergic responses.

Case Studies

- Study on Cancer Cells : A study conducted on Ocimum sanctum extracts revealed that this compound selectively inhibited the growth of cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating its potential as a selective anticancer agent.

- Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage.

常见问题

Basic Research Questions

Q. What are the primary biological activities of Rabdosiin, and what methodological approaches are used to assess them?

this compound, a caffeic acid tetramer, exhibits anti-allergic, anti-HIV, and DNA topoisomerase inhibitory activities. Methodologies include:

- Anti-allergic activity : In vitro mast cell degranulation assays (e.g., measuring histamine release via ELISA) .

- Anti-HIV activity : Cell-based assays using HIV-infected T-cell lines (e.g., MT-4 cells) to quantify viral replication inhibition via RT-PCR .

- Topoisomerase inhibition : Enzymatic assays using purified human topoisomerase I/II and plasmid DNA, with gel electrophoresis to visualize DNA relaxation .

Q. How is this compound structurally characterized, and what analytical techniques are essential for its identification?

this compound’s structure (C₃₆H₃₀O₁₆, MW 718.61) is confirmed via:

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action in sodium channel interactions?

this compound’s local anesthetic potential is studied via molecular docking with voltage-gated sodium channels (Nav1.7). Key steps:

- Target preparation : Retrieve the sodium channel α-subunit structure (PDB ID: e.g., 6AGF) and define the binding pocket (e.g., S6 helix and p-loop regions) .

- Docking software : Use AutoDock Vina or Schrödinger Glide for ligand-receptor interaction analysis. Parameters include binding energy (ΔG) and hydrogen bond/π-stacking interactions .

- Validation : Compare this compound’s interactions (e.g., hydrogen bonds with Cys248/Ser315) to reference ligands like lidocaine .

Q. What experimental designs are optimal for evaluating this compound’s inhibitory effects on DNA topoisomerase activity?

A robust protocol includes:

- Enzyme kinetics : Measure IC₅₀ values using recombinant topoisomerase I/II and supercoiled DNA (e.g., pBR322). Quantify DNA relaxation via agarose gel electrophoresis and densitometry .

- Positive controls : Compare with camptothecin (topo I inhibitor) or etoposide (topo II inhibitor).

- Dose-response curves : Use concentrations spanning 0.1–100 μM to assess potency and selectivity .

Q. How can researchers reconcile contradictions in this compound’s reported bioactivity across different studies?

Discrepancies (e.g., variable anti-HIV efficacy) may arise from:

- Model systems : Differences in cell lines (e.g., MT-4 vs. PBMCs) or assay conditions (e.g., serum concentration).

- Compound stability : Test this compound’s stability in culture media via LC-MS to rule out degradation .

- Dose optimization : Conduct time-kill assays to identify effective concentrations without cytotoxicity (e.g., MTT assays) .

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses around this compound’s dual role as an enzyme inhibitor and antiviral agent?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Use existing in vitro topoisomerase and antiviral assays to test dual mechanisms.

- Novel : Explore synergies between topoisomerase inhibition and HIV protease interaction via co-crystallization studies .

- Ethical : Prioritize computational models (e.g., docking) before animal trials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. controls) across multiple concentrations.

- Reproducibility : Include triplicate experiments and report SEM/confidence intervals .

Q. Data Presentation Guidelines

Q. How should researchers present this compound’s molecular docking results in peer-reviewed manuscripts?

- Tables : Summarize binding energies (kcal/mol), hydrogen bonds, and hydrophobic interactions (see example below).

- Figures : Include 2D interaction diagrams (e.g., LigPlot+) and 3D binding poses (e.g., PyMOL) .

| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | π-Stacking Interactions |

|---|---|---|---|

| This compound | -9.8 | Cys248, Ser315 | Phe249, Phe315 |

| Lidocaine | -7.2 | Gln249 | - |

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound isolation and bioactivity assays?

- Standardized extraction : Detail solvent systems (e.g., 70% ethanol for Ocimum sanctum extraction) and purification steps (e.g., column chromatography) .

- Data transparency : Share raw HPLC chromatograms, NMR spectra, and docking parameters as supplementary material .

- Negative controls : Include solvent-only groups in bioassays to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。